4'-Amino-1,1'-biphenyl-4-sulfonamide
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Overview
Description
4’-Aminobiphenyl-4-Sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a biphenyl structure, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-4-Sulfonamide typically involves the reaction of 4-aminobiphenyl with chlorosulfonic acid, followed by the addition of ammonia. This method yields the desired sulfonamide compound with a moderate yield of around 54% . Another approach involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly and efficient route to sulfonamides .
Industrial Production Methods: Industrial production of sulfonamides, including 4’-Aminobiphenyl-4-Sulfonamide, often relies on the use of sodium sulfinates and amines. This method is advantageous due to its broad substrate scope and high yields . The process involves the use of ammonium iodide as a mediator, which facilitates the formation of the sulfonamide bond.
Chemical Reactions Analysis
Types of Reactions: 4’-Aminobiphenyl-4-Sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and thionyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, amines, and substituted biphenyl derivatives .
Scientific Research Applications
4’-Aminobiphenyl-4-Sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes and rubber antioxidants.
Mechanism of Action
The mechanism of action of 4’-Aminobiphenyl-4-Sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biochemical pathways, such as folic acid synthesis in bacteria . The formation of DNA adducts is another mechanism by which the compound exerts its effects, leading to DNA damage and potential anticancer activity .
Comparison with Similar Compounds
4-Aminobiphenyl: Shares the biphenyl structure but lacks the sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but has a simpler aromatic structure.
4-Nitrobiphenyl: Similar biphenyl structure with a nitro group instead of an amino group.
Uniqueness: 4’-Aminobiphenyl-4-Sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
100142-87-8 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI Key |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
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